Pazinaclone
Overview
Description
Pazinaclone is a sedative and anxiolytic drug belonging to the cyclopyrrolone family. It is known for its pharmacological profile similar to benzodiazepines, providing sedative and anxiolytic effects with fewer amnestic side effects. This compound acts as a partial agonist at gamma-aminobutyric acid (GABA) A benzodiazepine receptors, making it more subtype-selective than most benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pazinaclone involves several key steps:
Reaction of 2-amino-7-chloro-1,8-naphthyridine with phthalic anhydride: This reaction leads to the formation of the corresponding phthalimide.
Selective reduction of one of the imide carbonyl groups: This step essentially converts the imide to an aldehyde.
Condensation with tert-butyl (triphenylphosphoranylidene)acetate: This reaction gives the Wittig product.
Treatment of the carboxylic acid with diethyl cyanophosphonate: This converts the carboxylic acid to an activated acid cyanide.
Reaction with 1,4-dioxa-8-azaspiro[4.5]decane: This final step results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pazinaclone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Selective reduction of imide carbonyl groups is a key step in its synthesis.
Substitution: This compound can undergo substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the imide carbonyl groups.
Substitution: Substituted derivatives at the naphthyridine ring.
Scientific Research Applications
Pazinaclone has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of cyclopyrrolone derivatives and their chemical properties.
Biology: Investigated for its effects on GABA A receptors and its potential as a selective anxiolytic agent.
Industry: Utilized in the development of new anxiolytic drugs with improved safety profiles.
Mechanism of Action
Pazinaclone exerts its effects by acting as a partial agonist at GABA A benzodiazepine receptors. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This compound is more subtype-selective than most benzodiazepines, which contributes to its reduced amnestic side effects .
Comparison with Similar Compounds
Zopiclone: Another cyclopyrrolone with sedative and hypnotic properties.
Eszopiclone: The active stereoisomer of zopiclone, used as a hypnotic agent.
Pagoclone: A cyclopyrrolone with anxiolytic properties similar to Pazinaclone.
Uniqueness of this compound: this compound is unique due to its partial agonist activity at GABA A receptors and its subtype selectivity, which results in fewer amnestic effects compared to other benzodiazepines. This makes it a promising candidate for the development of new anxiolytic drugs with improved safety profiles .
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103255-66-9, 147724-27-4, 147724-30-9 | |
Record name | Pazinaclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pazinaclone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Pazinaclone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pazinaclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAZINACLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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